2,5,7-Trimethylchroman-4-one oxime
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Overview
Description
2,5,7-Trimethylchroman-4-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbonyl group. This compound is derived from 2,5,7-trimethylchroman-4-one, a chromanone derivative. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trimethylchroman-4-one oxime typically involves the reaction of 2,5,7-trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of oximes often involves the use of ammoximation processes, where ketones or aldehydes react with ammonia and hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method is efficient and yields high-purity oximes .
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylchroman-4-one oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents like sodium hypochlorite.
Reduction: Reduction of oximes can yield amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Various alkyl halides, bases like sodium hydroxide
Major Products Formed
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Substituted oximes with different functional groups
Scientific Research Applications
2,5,7-Trimethylchroman-4-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5,7-trimethylchroman-4-one oxime involves its interaction with specific molecular targets, such as enzymes. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
HI-6: A broad-spectrum oxime with high reactivating potency.
Uniqueness
2,5,7-Trimethylchroman-4-one oxime is unique due to its specific structural features, such as the presence of three methyl groups on the chromanone ring, which may contribute to its distinct biological activities and chemical reactivity compared to other oximes .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10- |
InChI Key |
PKTNFMVMFXRMFK-RAXLEYEMSA-N |
Isomeric SMILES |
CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C |
Canonical SMILES |
CC1CC(=NO)C2=C(C=C(C=C2O1)C)C |
Origin of Product |
United States |
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